

Application of QPX7728 in Combating Antibiotic-Resistant Enterobacterales

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Compound of Interest

Compound Name:

QPX7728 methoxy acetoxy methy
ester

Cat. No.:

B12425265

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

QPX7728 is a novel, ultra-broad-spectrum β -lactamase inhibitor (BLI) demonstrating potent activity against both serine- and metallo- β -lactamases, which are major contributors to antibiotic resistance in Enterobacterales.[1][2][3] This cyclic boronic acid compound can be administered intravenously or orally and has shown the ability to restore the efficacy of multiple β -lactam antibiotics against multidrug-resistant strains.[2][3][4] Preclinical data indicate that QPX7728's profile may exceed that of recently approved β -lactamase inhibitors.[4] Phase 1 clinical trials for QPX7728 have been initiated to investigate its safety and pharmacokinetics.[4] [5]

Mechanism of Action

QPX7728's primary mechanism of action is the inhibition of β -lactamase enzymes. It possesses a broad spectrum of activity, effectively inhibiting all four molecular classes of β -lactamases: A, B, C, and D.[5][6]

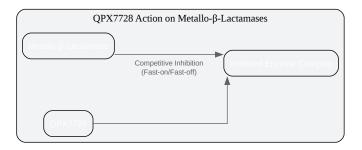
• Serine β-Lactamases (Classes A, C, and D): QPX7728 acts through a two-step inhibition mechanism. Initially, a non-covalent complex is formed, which is followed by a covalent

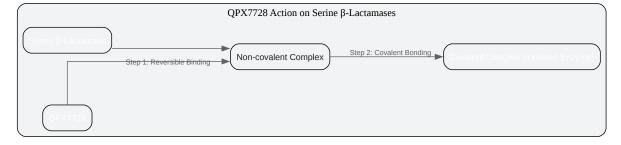


interaction where the boron atom of QPX7728 forms a bond with the catalytic serine residue of the β -lactamase.[7] This inhibition is reversible, with the stability of the QPX7728- β -lactamase complex varying, leading to target residence times ranging from minutes to hours for different enzymes.[6]

Metallo-β-Lactamases (Class B): Against metallo-β-lactamases like NDM, VIM, and IMP,
 QPX7728 demonstrates a competitive inhibition mechanism characterized by fast-on/fast-off kinetics.

A key advantage of QPX7728 is its minimal susceptibility to common resistance mechanisms such as efflux pumps and porin mutations in Enterobacterales, which can affect other β -lactamase inhibitors.[2][8][9]







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Mechanism of QPX7728 Inhibition

Data Presentation In Vitro Efficacy of QPX7728 Combinations

The combination of QPX7728 with various β -lactam antibiotics significantly enhances their potency against resistant Enterobacterales. Tebipenem and ceftibuten have been identified as potentially the most effective oral β -lactam partners for QPX7728.[1][3]

Organism/Enz yme Class	β-Lactam Partner	QPX7728 Concentration (μg/mL)	MIC50 (μg/mL)	MIC90 (μg/mL)
All Enterobacterales (N=972)	Cefpodoxime	0	>64	>64
Cefpodoxime	4	1	16	_
Ceftibuten	0	32	>64	
Ceftibuten	4	≤0.06	4	-
Tebipenem	0	0.25	>64	_
Tebipenem	4	≤0.06	1	-
ESBL & CRE- producing Enterobacterales	Cefepime	4	-	2
Aztreonam	8	-	0.25	
Carbapenem- Resistant Enterobacterales (CRE)	Meropenem	4	-	≤1
Meropenem	8	-	≤1	



Data compiled from multiple sources.[7][10]

Inhibitory Activity of QPX7728 Against Purified β-Lactamases

QPX7728 demonstrates potent inhibition against a wide array of purified β -lactamase enzymes, with IC50 values in the nanomolar range for many clinically significant enzymes.

Enzyme Class	Enzyme	IC50 (nM)
Class A	KPC-2	2.9 ± 0.4
CTX-M-15	1-3	
Class B	NDM-1	55 ± 25
VIM-1	14 ± 4	
IMP-1	610 ± 70	_
Class C	P99	22 ± 8
Class D	OXA-48	1-2
OXA-23	1-2	

Data represents a selection of key enzymes.[6]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the determination of the MIC of a β -lactam antibiotic in combination with a fixed concentration of QPX7728 against Enterobacterales isolates, following general CLSI guidelines.

Materials:

Cation-adjusted Mueller-Hinton Broth (CAMHB)



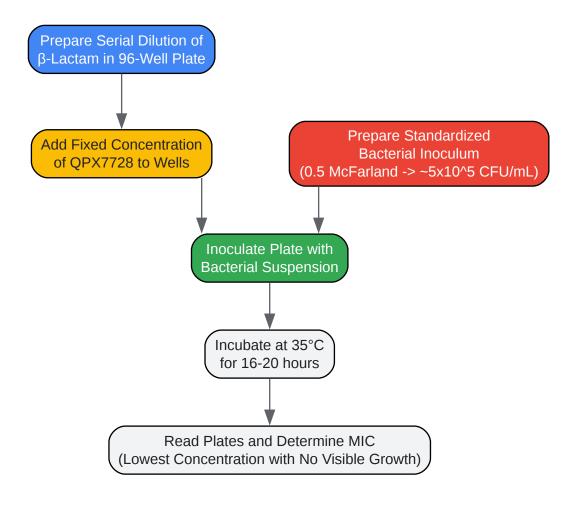
- 96-well microtiter plates
- β-lactam antibiotic stock solution
- QPX7728 stock solution
- Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)
- · Sterile saline or PBS
- Incubator (35°C ± 2°C)
- Microplate reader (optional)

Procedure:

- Prepare Antibiotic Plates:
 - Dispense 50 μL of CAMHB into all wells of a 96-well plate.
 - \circ Create a serial two-fold dilution of the β-lactam antibiotic across the plate. For example, add 50 μL of a 4x final highest concentration to the first column, mix, and transfer 50 μL to the next column, repeating across the plate. Discard 50 μL from the last column. This will leave 50 μL in each well.
- Add QPX7728:
 - Prepare a 4x working solution of QPX7728 at the desired fixed concentration (e.g., 16 μg/mL for a final concentration of 4 μg/mL).
 - Add 50 μL of the 4x QPX7728 working solution to each well (except for the antibiotic-only control wells). For control wells, add 50 μL of sterile water.
- Prepare Bacterial Inoculum:
 - Dilute the 0.5 McFarland bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells. A typical dilution is 1:100 followed by 1:2.



- Inoculate Plates:
 - $\circ~$ Add 100 μL of the final bacterial inoculum to each well. The final volume in each well will be 200 $\mu L.$
- Incubation:
 - Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
- · Determine MIC:
 - The MIC is the lowest concentration of the β-lactam antibiotic (in the presence of the fixed QPX7728 concentration) that completely inhibits visible growth of the organism.



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MIC Determination Workflow



Protocol 2: Enzyme Inhibition Assay (IC50 Determination)

This protocol describes a method to determine the IC50 of QPX7728 against a purified β -lactamase enzyme using a chromogenic substrate like nitrocefin.

Materials:

- Purified β-lactamase enzyme
- QPX7728 stock solution
- Nitrocefin (or other suitable chromogenic substrate) stock solution
- Assay buffer (e.g., 50 mM sodium phosphate, pH 7.0)
- 96-well, UV-transparent microtiter plates
- Spectrophotometer or microplate reader capable of reading absorbance at ~486 nm

Procedure:

- Prepare Reagents:
 - Create a serial dilution of QPX7728 in the assay buffer.
 - Dilute the purified β-lactamase to a working concentration in the assay buffer.
 - Dilute the nitrocefin stock to a working concentration (e.g., 100 μM) in the assay buffer.
- Assay Setup:
 - To each well of the microtiter plate, add:
 - A fixed volume of assay buffer.
 - A volume of the diluted QPX7728 (or buffer for control wells).
 - A fixed volume of the diluted β-lactamase enzyme.

Methodological & Application





• Pre-incubation:

 Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 10-30 minutes) at a controlled temperature (e.g., 25°C) to allow for the inhibitor to bind to the enzyme.

Initiate Reaction:

Add a fixed volume of the nitrocefin working solution to each well to start the reaction.

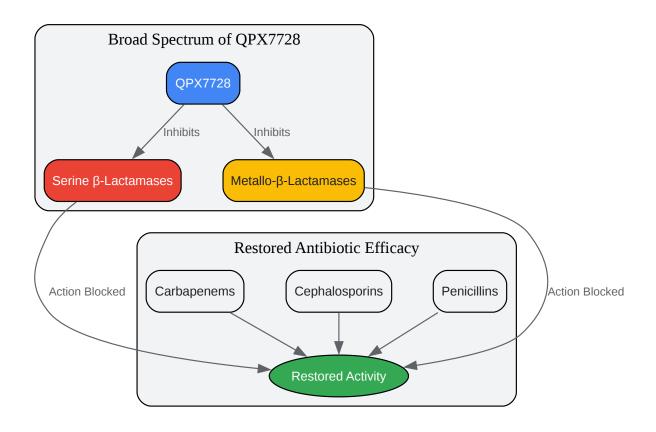
Measure Hydrolysis:

 Immediately begin monitoring the change in absorbance at 486 nm over time (kinetic read). The rate of nitrocefin hydrolysis is proportional to the enzyme activity.

• Calculate IC50:

- Determine the initial velocity (V₀) for each QPX7728 concentration.
- Plot the percentage of enzyme inhibition (relative to the no-inhibitor control) against the logarithm of the QPX7728 concentration.
- Fit the data to a suitable dose-response curve (e.g., sigmoidal) to calculate the IC50 value, which is the concentration of QPX7728 required to inhibit 50% of the enzyme's activity.





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QPX7728 Broad-Spectrum Activity

Conclusion

QPX7728 is a promising, ultra-broad-spectrum β -lactamase inhibitor that significantly enhances the in vitro potency of multiple β -lactam antibiotics against resistant Enterobacterales.[11][12] Its robust activity against both serine- and metallo- β -lactamases, coupled with its resilience to common bacterial resistance mechanisms, positions it as a valuable candidate for addressing infections caused by these challenging pathogens.[4][8] The provided protocols offer a framework for researchers to evaluate the efficacy of QPX7728 in combination with various β -lactams in their own laboratories.



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